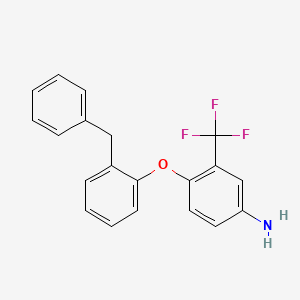

4-(2-Benzylphenoxy)-3-(trifluoromethyl)aniline

Description

Contextual Significance of Trifluoromethylated Anilines in Medicinal Chemistry and Materials Science

Trifluoromethylated anilines are a class of organic compounds that have become increasingly important in both medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group into an aniline (B41778) scaffold imparts a range of desirable properties.

In medicinal chemistry , the trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence a molecule's acidity, basicity, and dipole moment. This, in turn, can enhance binding affinity to biological targets. Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. This enhanced metabolic stability can lead to improved pharmacokinetic profiles for drug candidates, including longer half-lives and better bioavailability. The lipophilicity, or "fat-solubility," of a drug is another critical factor, and the trifluoromethyl group can increase this property, potentially improving a drug's ability to cross cell membranes. A notable example of a drug containing a trifluoromethylaniline moiety is Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer. handwiki.org

In the realm of materials science , trifluoromethylated anilines serve as valuable building blocks for high-performance polymers and other advanced materials. The presence of the trifluoromethyl group can enhance thermal stability, chemical resistance, and optical properties. For instance, polymers incorporating this moiety may exhibit lower flammability and greater resistance to harsh chemical environments. These characteristics make them suitable for applications in aerospace, electronics, and specialized coatings where durability is paramount.

The unique combination of properties conferred by the trifluoromethyl group has solidified the position of trifluoromethylated anilines as a privileged scaffold in the design of new functional molecules.

Overview of 4-(2-Benzylphenoxy)-3-(trifluoromethyl)aniline as a Research Subject and its Derivatives

While the broader class of trifluoromethylated anilines is well-studied, specific research on this compound is not extensively documented in publicly available scientific literature. Its chemical structure, featuring a trifluoromethylaniline core linked to a benzylphenoxy group via an ether bond, suggests a molecule of significant size and complexity.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H16F3NO |

| Molecular Weight | 343.35 g/mol |

This data is based on publicly available chemical database information.

The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction, such as an Ullmann condensation, between a halogenated 3-(trifluoromethyl)aniline (B124266) derivative and 2-benzylphenol. wikipedia.org Alternatively, a palladium-catalyzed cross-coupling reaction, like the Suzuki-Miyaura reaction, could also be a viable synthetic route. nih.gov

As a research subject , this compound presents several avenues for exploration. The combination of the trifluoromethylaniline moiety with the bulky, lipophilic benzylphenoxy group could lead to interesting biological activities. The benzylphenoxy portion of the molecule could engage in hydrophobic interactions with biological targets, while the trifluoromethylaniline part could participate in hydrogen bonding and other electronic interactions. This dual nature makes it a candidate for screening in various drug discovery programs, particularly for targets with large, hydrophobic binding pockets.

Derivatives of this compound could be synthesized to explore structure-activity relationships. Modifications could be made to several parts of the molecule:

The Aniline Group: The primary amine (-NH2) could be acylated, alkylated, or used as a handle to introduce other functional groups, potentially modulating the compound's solubility and biological activity.

The Aromatic Rings: Substituents could be introduced on either the aniline or the benzylphenoxy rings to fine-tune the electronic and steric properties of the molecule.

The Benzyl (B1604629) Group: The benzylic methylene (B1212753) bridge could be a site for functionalization, or the phenyl ring of the benzyl group could be substituted to alter its properties.

The exploration of such derivatives would be a logical step in understanding the potential of this molecular scaffold in medicinal chemistry and materials science. Given the established importance of trifluoromethylated anilines, this compound and its future derivatives represent a promising, albeit currently understudied, area of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-benzylphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO/c21-20(22,23)17-13-16(24)10-11-19(17)25-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYGPCNJSSSYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 2 Benzylphenoxy 3 Trifluoromethyl Aniline and Trifluoromethylated Aniline Derivatives

Approaches to Constructing the Trifluoromethylated Aniline (B41778) Core

The trifluoromethyl (CF3) group is a crucial functional moiety in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity. nih.govnih.gov Its incorporation into an aniline scaffold presents specific synthetic challenges. Methodologies for creating this core structure range from direct trifluoromethylation to the synthesis of aniline derivatives from pre-functionalized precursors.

One-pot syntheses offer an efficient and atom-economical approach to complex molecules by minimizing intermediate purification steps. For the synthesis of trifluoromethyl amines, several one-pot strategies have been developed. A notable method involves the use of sodium triflinate (CF3SO2Na) for the trifluoromethylation of secondary amines. rsc.org This approach is valued for its mild reaction conditions and the use of inexpensive and easy-to-handle reagents. rsc.org The process is believed to proceed through a key thiocarbonyl fluoride intermediate. rsc.org

Another powerful one-pot strategy is the cascade trifluoromethylation/cyclization of imides, which leads to α-trifluoromethylated amine derivatives. acs.org This method leverages the formation of a trifluoromethylated hemiaminal, which then generates an acyliminium ion for subsequent cyclization. acs.org While not directly producing anilines, these methods for creating α-trifluoromethyl amines are foundational in fluorine chemistry.

A straightforward, high-yield synthesis for α-trifluoromethyl-amines has been demonstrated starting from aldehydes or ketones. enamine.net The process involves the formation of an imine with benzylamine (B48309), followed by trifluoromethylation using the Ruppert-Prakash reagent (Me3SiCF3), and subsequent debenzylation via Pd-mediated hydrogenation. enamine.net This multi-step, one-pot procedure avoids the need for intermediate isolation or chromatographic purification. enamine.net

| Method | Key Reagents | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Trifluoromethylation of Secondary Amines | CF3SO2Na, PPh3 | Secondary Amines | Mild conditions, good functional group tolerance, inexpensive reagents. | rsc.orgrsc.org |

| Cascade Trifluoromethylation/Cyclization | Togni's Reagent or other CF3 source | Imides | Forms cyclic α-trifluoromethylated amine derivatives via an acyliminium ion intermediate. | acs.org |

| From Aldehydes/Ketones | Me3SiCF3 (Ruppert-Prakash reagent), Benzylamine, Pd/C, H2 | Aldehydes, Ketones | High-yielding, no intermediate isolation, forms primary α-trifluoromethyl-amines. | enamine.net |

Aniline scaffolds are fundamental building blocks in organic synthesis. uantwerpen.be Their functionalization is a key step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. uantwerpen.be Traditional methods often rely on electrophilic aromatic substitution, which is directed by the activating amino group primarily to the ortho and para positions. nih.gov

Modern synthetic chemistry has shifted focus toward the direct and selective functionalization of C–H bonds, which avoids the need for pre-functionalized substrates and improves atom economy. uantwerpen.beresearchgate.net For anilines, this remains a challenge, but significant progress has been made using transition-metal catalysis. uantwerpen.beresearchgate.net

Key functionalization strategies include:

Directed C-H Activation : This approach uses a directing group to guide a transition metal catalyst to a specific C-H bond, often at the ortho position. Palladium/norbornene cooperative catalysis, for example, enables the ortho-C–H amination of pinacol arylborates to produce diverse anilines under robust, phosphine-ligand-free conditions. researchgate.net

Remote C-H Functionalization : Achieving functionalization at the meta position of anilines is particularly valuable as it is disfavored by the electronic nature of the amino group. nih.gov Strategies using a norbornene mediator can relay an initial ortho-palladation to the meta-position, enabling arylation at this remote site. nih.gov

Nickel-Mediated C-H Amination : Direct conversion of arene C-H bonds to C-NH2 can be achieved using nickel mediation. bohrium.com One protocol uses an 8-aminoquinoline directing group and sodium azide as the nitrogen source to achieve highly selective ortho-amination of benzamides, providing primary anilines directly without a deprotection step. bohrium.com

Photoredox Catalysis : Light-mediated methods offer mild conditions for aniline functionalization. Photoinduced methods can be used for the difluoroalkylation of anilines, sometimes proceeding through an electron donor–acceptor (EDA) complex formed between the aniline and the alkylating agent, avoiding the need for an external photocatalyst. acs.org

| Method | Catalyst/Mediator | Position Selectivity | Key Advantages | Reference |

|---|---|---|---|---|

| Directed C-H Amination | Palladium(II)/Norbornene | Ortho | Scalable, robust, ligand-free, wide functional group tolerance. | researchgate.net |

| Remote C-H Arylation | Palladium(II)/Norbornene | Meta | Accesses electronically disfavored position; versatile ligands available. | nih.gov |

| Directed C-H Amination | Nickel Salt | Ortho | Direct synthesis of primary anilines; uses inexpensive nitrogen source (NaN3). | bohrium.com |

| Photoinduced Alkylation | Organic Dye or None (EDA Complex) | Varies | Mild conditions, avoids transition metals. | acs.org |

Formation of Phenoxy and Benzyl (B1604629) Linkages

The synthesis of 4-(2-Benzylphenoxy)-3-(trifluoromethyl)aniline involves the formation of a diaryl ether (phenoxy) linkage and the introduction of a benzyl group onto one of the aromatic rings.

The formation of the 4-phenoxy-aniline core structure is a critical step. This diaryl ether linkage is typically formed through nucleophilic aromatic substitution (SNAr) reactions or transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination.

Alternatively, the synthesis can begin with a pre-formed 4-phenoxy-aniline. A relevant transformation for such compounds is diazotization. In this process, a 4-phenoxy-aniline is treated with nitrous acid in strong aqueous sulfuric acid to form a diazonium salt. google.com Subsequent decomposition of this diazonium compound in sulfuric acid yields the corresponding 4-phenoxy-phenol with high yield and purity. google.com This phenol (B47542) can then be a substrate for further functionalization.

Another approach involves the direct synthesis of anilines from phenols. A one-pot, metal-free method has been developed using an ipso-oxidative aromatic substitution (iSOAr) cascade process. escholarship.orgresearchgate.net In this reaction, a phenol is first oxidized to a quinone monoketal, which then reacts with an amine source to generate the corresponding aniline upon rearomatization. escholarship.orgresearchgate.net This strategy is particularly effective for electron-rich phenols. escholarship.org

The introduction of a benzyl group at the ortho position of a phenol or aniline derivative is another key synthetic transformation. Aniline derivatives with ortho-arylmethyl substituents are important structural motifs. beilstein-journals.orgnih.gov

The classical method for this transformation is the Friedel-Crafts reaction, which typically involves the reaction of an aniline with an acyl halide followed by reduction of the resulting carbonyl group. beilstein-journals.orgnih.gov However, this method can suffer from harsh conditions and the formation of positional isomers. beilstein-journals.orgnih.gov

More recent, catalyst-free methods have been developed. One such approach reports the synthesis of 2-benzyl N-substituted anilines from the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.orgnih.gov This reaction proceeds through a sequential imine condensation–isoaromatization pathway, offering mild conditions and operational simplicity. beilstein-journals.org Although this method produces N-substituted anilines, it highlights modern strategies for constructing the 2-benzylaniline core. The benzylation of anilines can also be achieved using benzyl halides, though this can lead to mixtures of mono- and di-substituted products if not carefully controlled. dergipark.org.tr Unexpectedly, N-benzylated anilines have also been observed as byproducts or exclusive products in reactions of anilines with benzyl chloroformate, which is typically used to introduce a "CBZ" protecting group. researchgate.net

Advanced Synthetic Techniques for Trifluoromethylated Aniline Derivatives

The synthesis of trifluoromethylated anilines has been advanced by the development of novel catalytic systems and reaction conditions that offer greater efficiency, selectivity, and functional group tolerance.

A user-friendly, two-step protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives has been reported. nih.govnih.govjove.com This method involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide using Togni reagent II, followed by a thermally induced intramolecular OCF3 migration to install the trifluoromethoxy group at the ortho position of the aniline ring. nih.govnih.govjove.com

Another advanced strategy involves a simple two-step synthesis of 2,4,6-tris(trifluoromethyl)aniline. researchgate.net This route proceeds through the deprotonation and subsequent iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination reaction to install the amino group. researchgate.net

Enantioselective synthesis of α-trifluoromethyl amines is another area of significant progress, employing techniques like catalytic hydrogenation and transfer hydrogenation of CF3-substituted imines. nih.gov These reactions often use chiral catalysts to produce optically active secondary aniline products. nih.gov

| Technique | Key Reagents/Catalysts | Product Type | Key Features | Reference |

|---|---|---|---|---|

| O-Trifluoromethylation & OCF3-Migration | Togni Reagent II, Cs2CO3 (cat.) | ortho-Trifluoromethoxylated Anilines | User-friendly protocol, broad substrate scope. | nih.govnih.gov |

| Deprotonation-Iodination & Cu-catalyzed Amination | LDA, I2, Cu2O, NaN3 | Polysubstituted Trifluoromethyl Anilines | Simple two-step route to highly functionalized anilines. | researchgate.net |

| Catalytic Asymmetric Hydrogenation | Chiral Rhodium or Iridium catalysts, H2 | Enantiomerically enriched α-CF3 anilines | Provides access to chiral building blocks. | nih.gov |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Derivative Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing an efficient and highly regioselective method for the synthesis of 1,2,3-triazoles. This reaction is particularly useful for the derivatization of trifluoromethylated anilines, allowing for their incorporation into more complex molecular frameworks. The CuAAC reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent. wikipedia.orgnih.gov

The synthesis of trifluoromethylated aniline derivatives bearing a triazole moiety can be achieved by reacting a trifluoromethyl-substituted phenyl azide with a variety of alkynes. Anilines can be converted to the corresponding aryl azides through diazotization followed by reaction with an azide source, such as sodium azide. These aryl azides can then undergo CuAAC without the need for isolation, providing the triazole products in excellent yields. wikipedia.org The reaction is known for its mild conditions, high functional group tolerance, and the formation of the 1,4-disubstituted triazole as the sole regioisomer. nih.gov

Microwave irradiation can significantly accelerate the CuAAC reaction, reducing reaction times from hours to minutes. wikipedia.org A variety of copper sources can be employed as catalysts, including copper(I) salts like CuI and CuBr, or copper(II) salts such as CuSO₄ in the presence of a reducing agent like sodium ascorbate. The reaction is typically carried out in a range of solvents, including mixtures of water and organic solvents like t-butanol. nih.gov

Table 1: Examples of CuAAC Reactions for the Synthesis of Trifluoromethylated Triazole Derivatives

| Aryl Azide | Alkyne | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Azido-2-(trifluoromethyl)benzenamine | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | 95 |

| 3-Azido-5-(trifluoromethyl)aniline | Propargyl alcohol | CuI | THF | 50 | 92 |

| 4-Azido-1-nitro-2-(trifluoromethyl)benzene | 1-Ethynyl-4-fluorobenzene | Cu(OAc)₂ | DMSO | 80 | 88 |

| 1-Azido-3-(trifluoromethyl)benzene | 3-Butyn-1-ol | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | Room Temperature | 98 |

Modified Condensation and Coupling Reactions

The core structure of this compound features a diaryl ether linkage and an amino group attached to one of the aromatic rings. The construction of these functionalities is often achieved through modified condensation and coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.org Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts and various ligands, allowing the reaction to proceed under milder conditions. wikipedia.org For the synthesis of a 4-phenoxy-3-(trifluoromethyl)aniline derivative, an appropriately substituted nitrophenol can be coupled with an aryl halide, followed by the reduction of the nitro group to an amine.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction has become a go-to method for the synthesis of anilines from aryl halides or triflates and primary or secondary amines. wikipedia.org The development of various generations of phosphine ligands has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of substrates under mild conditions. wikipedia.org In the context of synthesizing this compound, a key step could involve the palladium-catalyzed coupling of 4-(2-benzylphenoxy)-3-(trifluoromethyl)bromobenzene with an ammonia equivalent or a primary amine, followed by deprotection if necessary.

Table 2: Comparison of Coupling Reactions for Diaryl Ether and Aniline Synthesis

| Reaction | Typical Substrates | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| Ullmann Condensation | Aryl Halide, Phenol | CuI, Cu₂O | Phenanthroline, DMEDA | K₂CO₃, Cs₂CO₃ | Pyridine, DMF | 100-200 |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 |

Utility of Trifluoromethylated Aniline Precursors in Organic Synthesis

Trifluoromethylated anilines are valuable precursors in organic synthesis due to the unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability. These precursors are widely used in the construction of various heterocyclic systems and as building blocks for more complex molecular architectures.

Precursor Chemistry for Heterocycle Formation (e.g., Quinoline, Benzotriazole, Benzimidazole Analogues)

Trifluoromethylated anilines serve as key starting materials for the synthesis of a variety of nitrogen-containing heterocycles.

Quinolines: The Skraup-Doebner-von Miller reaction and its modifications are classic methods for quinoline synthesis, which can be adapted to use trifluoromethylated anilines. For instance, the reaction of a trifluoromethyl-substituted aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst can yield the corresponding trifluoromethylated quinoline. rsc.org More contemporary methods involve the transition-metal-catalyzed annulation of anilines with alkynes or other coupling partners. nih.gov

Benzotriazoles: The synthesis of benzotriazoles often involves the diazotization of an ortho-phenylenediamine derivative. Trifluoromethyl-substituted benzotriazoles can be prepared from the corresponding trifluoromethylated o-phenylenediamines. These precursors can be synthesized through the reduction of dinitro- or nitroamino-trifluoromethylated benzenes.

Benzimidazoles: The condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative is a common route to benzimidazoles. rsc.orgrsc.org Trifluoromethylated benzimidazoles can be efficiently synthesized by reacting a trifluoromethyl-substituted o-phenylenediamine with trifluoroacetic acid or its anhydride. bohrium.com Copper-mediated three-component reactions of o-iodoanilines, anilines, and ethyl trifluoropyruvate also provide a direct route to 2-trifluoromethylbenzimidazoles. rsc.org

Building Block Applications in Complex Molecular Architectures

The unique electronic properties and steric profile of the trifluoromethyl group make trifluoromethylated anilines highly valuable building blocks in the design and synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. nbinno.com The introduction of a trifluoromethyl group can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. researchgate.net

Trifluoromethylated anilines are frequently used as starting materials or key intermediates in multi-step syntheses of pharmaceuticals and agrochemicals. nbinno.com Their reactivity allows for a wide range of chemical transformations, including N-alkylation, N-arylation, acylation, and participation in various cross-coupling reactions. researchgate.netrsc.org This versatility enables the construction of intricate molecular scaffolds with precisely positioned trifluoromethyl groups, which can act as crucial pharmacophores or probes for studying biological systems. The enhanced lipophilicity conferred by the trifluoromethyl group can improve a molecule's ability to cross cell membranes, a desirable property for many drug candidates. researchgate.net

Molecular Characterization and Structural Elucidation of 4 2 Benzylphenoxy 3 Trifluoromethyl Aniline and Analogues

Advanced Spectroscopic Methods in Structural Confirmation

Spectroscopic methods provide a detailed view of the molecular framework by probing the interactions of molecules with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR, FT-Raman) are critical tools for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For compounds like 4-(2-benzylphenoxy)-3-(trifluoromethyl)aniline, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. In related N-benzyl-N-(trifluoromethyl)aniline structures, the benzylic protons (CH₂) typically appear as a singlet around 4.63 ppm. rsc.org Aromatic protons on the different rings will exhibit complex splitting patterns in the range of 6.5-7.5 ppm. The protons of the aniline (B41778) NH₂ group would be expected to produce a broad singlet.

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments. For N-benzyl-N-(trifluoromethyl)aniline, aromatic carbons resonate between 125-141 ppm, while the benzylic carbon appears around 53 ppm. rsc.org The carbon of the trifluoromethyl group is characterized by a quartet due to coupling with the fluorine atoms. rsc.org

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial tool. This technique is highly sensitive to the electronic environment of the fluorine atoms. biophysics.org In analogues like N-benzyl-N-(trifluoromethyl)aniline, the CF₃ group shows a singlet at approximately -57.38 ppm. rsc.org Studies on other trifluoromethylanilines have also utilized ¹⁹F NMR to monitor the compound and its metabolites. nih.govnih.gov

Table 1: Representative ¹H and ¹⁹F NMR Chemical Shifts for Analogous Structures

| Compound/Fragment | Nucleus | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| N-benzyl-N-(trifluoromethyl)aniline | ¹H (CH₂) | 4.63 | rsc.org |

| Aromatic Protons | ¹H | 7.22 - 7.40 | rsc.org |

| N-benzyl-N-(trifluoromethyl)aniline | ¹⁹F (CF₃) | -57.38 | rsc.org |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide the exact molecular formula. For this compound (C₂₀H₁₆F₃NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 355.12 g/mol ).

The fragmentation pattern in the mass spectrum gives clues to the molecule's structure. Expected fragmentation pathways would include:

Loss of the benzyl (B1604629) group: Cleavage of the C-C bond between the benzyl CH₂ and the phenoxy ring, resulting in a significant fragment.

Ether bond cleavage: Scission of the C-O-C ether linkage, leading to fragments corresponding to the substituted aniline and benzylphenoxy portions of the molecule.

Analysis of related compounds like 4-phenoxyaniline (B93406) and 4-benzyloxyaniline shows characteristic peaks corresponding to the molecular ion and fragments from the cleavage of the ether bond. nih.govnih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted m/z | Description |

|---|---|---|

| Molecular Ion [M]⁺ | ~355.12 | Corresponds to the exact mass of C₂₀H₁₆F₃NO |

| Fragment | ~264 | Loss of the benzyl group (C₇H₇) |

| Fragment | ~91 | Benzyl cation (C₇H₇)⁺ |

For this compound, key expected vibrational frequencies include:

N-H Stretching: The aniline amine group will show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl group appear just below 3000 cm⁻¹.

C=C Stretching: Vibrations from the aromatic rings are expected in the 1400-1600 cm⁻¹ range.

C-O-C Stretching: The diaryl ether linkage will produce strong, characteristic bands, typically in the 1200-1270 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group is characterized by very strong absorption bands in the 1100-1350 cm⁻¹ region.

NH₂ Bending: The scissoring vibration of the amino group is found around 1600 cm⁻¹, while wagging modes can be observed at lower frequencies. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to accurately assign the observed vibrational modes. nih.gov

Table 3: Characteristic Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aniline (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aniline (N-H) | Scissoring/Bending | ~1620 |

| Aromatic Ring (C=C) | Ring Stretch | 1400 - 1600 |

| Diaryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1270 |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While spectroscopic methods elucidate the molecular connectivity, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a single crystal. This technique determines precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

Although the specific crystal structure for this compound is not publicly available, analysis of related substituted anilines and aromatic ethers provides insight into the expected structural features. researchgate.netmdpi.com X-ray diffraction studies on similar molecules have been used to confirm their proposed structures and analyze intermolecular interactions. researchgate.netmdpi.com

A crystallographic study of this compound would reveal:

Bond Parameters: Precise measurements of C-N, C-O, C-C, and C-F bond lengths and angles for comparison with theoretical models.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be determined by interactions such as hydrogen bonding involving the aniline N-H groups and potential π-π stacking between the aromatic rings. The arrangement of molecules (the cybotactic condition) can be inferred from diffraction peaks. aps.org

For example, studies on N-salicylideneaniline derivatives show how substituents influence crystal packing and can lead to properties like thermochromism. researchgate.net Such an analysis would provide a complete and unambiguous picture of the solid-state structure of the target compound.

Biological Activities and Proposed Mechanisms of Action for Trifluoromethylated Aniline Derivatives

Antimicrobial Efficacy and Spectrum of Activity

Trifluoromethylated aniline (B41778) derivatives have demonstrated significant potential as antimicrobial agents, particularly against challenging bacterial pathogens.

Derivatives of trifluoromethylated anilines have shown promising activity against a range of Gram-positive bacteria, including multidrug-resistant strains. For instance, certain novel pyrazole (B372694) derivatives incorporating a trifluoromethyl-substituted phenyl moiety have been identified as potent growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. mdpi.com Some of these compounds not only inhibit planktonic bacterial growth but are also effective against MRSA persisters and biofilms. researchgate.net

In one study, a trifluoromethyl-substituted pyrazole derivative exhibited a minimum inhibitory concentration (MIC) value as low as 3.12 μg/mL against an MRSA strain. mdpi.com Another study on 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives reported even more potent activity, with MIC values as low as 0.25 µg/mL against Gram-positive bacteria. researchgate.net The phenoxy-substituted derivative, in particular, was noted as a potent antimicrobial compound with MIC values of 1 µg/mL against several bacterial strains. researchgate.net Furthermore, salicylanilide (B1680751) derivatives containing a trifluoromethylphenyl group have demonstrated excellent activity against numerous MRSA and vancomycin-resistant S. aureus (VRSA) strains, with MIC values ranging from 0.031 to 0.062 µg/mL. mdpi.com

The antimicrobial effect of these compounds is often linked to the hydrophobic nature of the substituents on the aniline ring, which appears to enhance their activity. researchgate.net

| Compound Type | Bacterial Strain(s) | Reported MIC Range (µg/mL) |

|---|---|---|

| Trifluoromethyl-substituted pyrazole derivative | MRSA | As low as 3.12 |

| 3,5-Bis(trifluoromethyl)phenyl substituted pyrazole derivatives | Gram-positive bacteria | As low as 0.25 |

| Phenoxy-substituted pyrazole derivative | Various bacterial strains | 1 |

| Trifluoromethyl-substituted salicylanilide derivative | MRSA and VRSA | 0.031–0.062 |

The trifluoromethyl group is also a key feature in compounds investigated for their antitubercular activity. A number of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis strain H37Rv. mdpi.com Preliminary results from these studies indicated that many of these compounds demonstrated significant antimycobacterial activity, with one of the most effective compounds exhibiting a MIC of 3.13 µg/mL. mdpi.com

Further research into trifluoromethyl pyrimidinone compounds also identified several molecules with potent activity against M. tuberculosis, with some primary hits showing an IC90 (the concentration at which 90% of bacterial growth is inhibited) of less than 5 μM. unit.no One of the most promising molecules from this series had a MIC of 4.9 μM with no significant cytotoxicity against a human cell line. unit.no The mechanism of action for some related anthranilic acid derivatives has been linked to the inhibition of the enzyme MabA (FabG1) and intrabacterial acidification. nih.gov

Anticancer Research and Cytostatic Effects

The unique electronic properties of the trifluoromethyl group have been leveraged in the design of novel anticancer agents.

Several studies have highlighted the antiproliferative activity of trifluoromethylated aniline derivatives against various cancer cell lines, including those of leukemia. For instance, the FDA-approved drug Selinexor, which contains a trifluoromethylated phenyl moiety, has been shown to be highly cytotoxic in several myeloid leukemia cell lines, with IC50 values less than 0.5 mM. nih.gov

Research on other related structures has also shown promising results. A series of 7-anilino triazolopyrimidines, including halogen-substituted aniline derivatives, displayed potent antiproliferative activity against a panel of cancer cell lines, which included the Jurkat T-cell leukemia line. nih.gov Similarly, saccharumoside-B analogues have demonstrated significant antiproliferative effects on the HL-60 leukemia cell line, with one compound showing an IC50 of 4.43 ± 0.35 µM. researchgate.net

While specific data on the THP-1 leukemia cell line for many of these compounds is limited, general cytotoxicity studies have been conducted. For example, in a study of novel chlorinated N-arylcinnamamides, some derivatives containing trifluoromethyl groups were found to decrease the viability of THP-1 cells, with IC50 concentrations ranging from 0.5 to 7.5 µM. mdpi.com

| Compound/Derivative | Leukemia Cell Line(s) | Observed Effect (IC50/Activity) |

|---|---|---|

| Selinexor | Myeloid leukemia cell lines | IC50 < 0.5 mM |

| Saccharumoside-B analogue | HL-60 | IC50 of 4.43 ± 0.35 µM |

| Chlorinated N-arylcinnamamides with trifluoromethyl groups | THP-1 | IC50 range of 0.5–7.5 µM |

A novel approach in cancer therapy involves the development of hybrid molecules that can release nitric oxide (NO) upon light stimulation. NO is a signaling molecule with a dual role in cancer biology; while low concentrations can promote tumor growth, higher, micromolar concentrations can induce cytotoxicity. rsc.orgresearchgate.net

Researchers have designed and synthesized hybrids of fluoroquinolone antibiotics, such as Ciprofloxacin and Norfloxacin, with a 4-nitro-3-trifluoromethyl-aniline moiety. rsc.orgresearchgate.net This specific aniline derivative serves as a nitric oxide photo-donor. The mechanism involves the light-triggered release of NO, which can then exert a synergistic antitumor effect with the fluoroquinolone scaffold. researchgate.net These hybrids have shown encouraging anticancer activity in various tumor cell lines, with IC50 values in the low micromolar range. researchgate.net The light-induced release of NO allows for precise spatial and temporal control of its cytotoxic effects, potentially minimizing off-target toxicity. rsc.orgresearchgate.net

Pharmacological Target Identification and Pathway Modulation (General)

The trifluoromethyl group plays a crucial role in enhancing the pharmacological properties of drug candidates by modulating their interaction with biological targets. mdpi.com The strong electron-withdrawing nature of the -CF3 group can improve hydrogen bonding and electrostatic interactions with enzymes and receptors. researchgate.net This can lead to enhanced binding affinity and selectivity. researchgate.net

For example, the anticancer drug Sorafenib, which contains a 4-chloro-3-(trifluoromethyl)phenyl moiety, functions as a multi-kinase inhibitor, targeting the Raf/Mek/Erk pathway, which is involved in cell proliferation and angiogenesis. nih.gov The trifluoromethyl group in Sorafenib contributes to its potent inhibitory activity.

In other instances, aniline derivatives have been shown to modulate key cellular signaling pathways. One study found that a novel aniline derivative promoted apoptosis in non-small cell lung cancer cells by activating autophagy through the inhibition of the PI3K/AKT/mTOR pathway. mdpi.com The incorporation of trifluoromethyl groups into such molecules could potentially enhance their potency and metabolic stability, making them more effective therapeutic agents. mdpi.comrsc.org The metabolic stability conferred by the C-F bond often leads to a longer half-life and reduced drug dosage. nih.gov

Future Perspectives and Research Directions in 4 2 Benzylphenoxy 3 Trifluoromethyl Aniline Research

Development of Novel Synthetic Routes for Structural Diversity

The generation of a diverse library of analogues based on the 4-(2-benzylphenoxy)-3-(trifluoromethyl)aniline core is essential for comprehensive structure-activity relationship (SAR) studies. Future synthetic research will likely focus on developing more efficient, versatile, and scalable routes to access a wide range of structural variations.

Key areas for development include:

Advanced Coupling Strategies: While classical methods like the Ullmann condensation are viable for forming the diaryl ether bond, modern palladium- or copper-catalyzed cross-coupling reactions offer milder conditions and broader substrate scope. Future work could explore Buchwald-Hartwig amination for constructing the aniline (B41778) moiety or coupling reactions to build the diaryl ether linkage, allowing for greater functional group tolerance.

Modular and Convergent Synthesis: Designing synthetic pathways where the core fragments—the benzylated phenol (B47542) and the trifluoromethylaniline—can be synthesized separately and then coupled in a late stage would be highly advantageous. This modular approach facilitates the rapid assembly of numerous analogues by simply varying the building blocks used in the final coupling step.

Combinatorial Chemistry Approaches: The use of solid-phase synthesis or parallel synthesis techniques could be employed to generate large, focused libraries of compounds. This would enable the systematic modification of substituents on both aromatic rings to probe their effects on biological activity. For instance, varying the position and nature of substituents on the benzyl (B1604629) ring could modulate steric and electronic properties, influencing target binding.

A summary of potential synthetic strategies is outlined below.

| Synthetic Strategy | Description | Potential Advantages |

| Modern Cross-Coupling | Utilizes palladium or copper catalysts for C-O or C-N bond formation. | Milder reaction conditions, higher yields, broader functional group tolerance. |

| Convergent Synthesis | Key fragments are synthesized independently and combined in a final step. | High efficiency for creating diverse analogues from common intermediates. |

| Combinatorial Chemistry | Employs parallel or solid-phase techniques to create large libraries of related compounds. | Rapid generation of extensive data for structure-activity relationship (SAR) studies. |

Advanced Computational Design for Targeted Applications

To streamline the drug discovery process and focus synthetic efforts on the most promising candidates, advanced computational methods are indispensable. In silico modeling can predict the physicochemical properties and biological activities of virtual analogues of this compound, guiding the design of new compounds with enhanced potency and specificity.

Future computational research directions include:

Molecular Docking and Virtual Screening: Large virtual libraries of derivatives can be screened against the binding sites of known biological targets. For example, based on the activities of structurally related molecules, targets could include bacterial enzymes, mycobacterial proteins, or the colchicine (B1669291) binding site of tubulin. nih.gov Docking studies can predict binding affinities and binding modes, helping to prioritize compounds for synthesis.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogues is synthesized and tested, QSAR models can be developed. These mathematical models correlate chemical structures with biological activities, identifying key structural features—such as specific substituents or electronic properties—that are critical for the desired effect.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity. mdpi.com ADMET modeling can help in optimizing these properties early in the design phase to improve the drug-like characteristics of lead compounds.

Exploration of New Biological Modalities and Therapeutic Applications

The structural components of this compound are present in various biologically active agents, suggesting a broad range of potential therapeutic applications to be explored. The trifluoromethylaniline moiety, in particular, is a well-established pharmacophore in medicinal chemistry. mdpi.commdpi.com

Future research should investigate the following potential activities:

Antimicrobial Agents: Salicylanilides and related compounds containing a 4-trifluoromethylaniline core have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria, such as Mycobacterium tuberculosis. mdpi.com Future studies could evaluate libraries of this compound analogues for their antibacterial and antimycobacterial efficacy.

Anticancer Agents: The broader aniline scaffold is a key component of many anticancer drugs, including kinase inhibitors and antimicrotubule agents. nih.gov Derivatives could be tested for their ability to inhibit cancer cell proliferation. Specifically, their potential to act as tubulin polymerization inhibitors, a mechanism shared by other complex aromatic compounds, warrants investigation. nih.gov

Neurological Applications: The incorporation of trifluoromethyl groups can improve a drug's lipophilicity and ability to cross the blood-brain barrier. mdpi.com This is a critical feature for drugs targeting the central nervous system. Riluzole, a drug for amyotrophic lateral sclerosis, contains a trifluoromethoxy group that enhances its neurological efficacy. mdpi.com Therefore, exploring the potential of this compound derivatives for activity against neurological disorders could be a fruitful avenue of research.

A table of potential biological targets and applications is presented below.

| Therapeutic Area | Potential Mechanism/Target | Rationale Based on Structural Motifs |

| Infectious Disease | Inhibition of bacterial or mycobacterial enzymes | The trifluoromethylaniline moiety is present in potent antimicrobial agents. mdpi.com |

| Oncology | Tubulin polymerization inhibition; Kinase inhibition (e.g., EGFR) | Anilino-pyrimidines act as antimicrotubule agents; anilines are common in kinase inhibitors. nih.govnih.gov |

| Neurology | Modulation of CNS receptors or enzymes | The CF3 group can enhance blood-brain barrier permeability and metabolic stability. mdpi.com |

| Agriculture | Pesticidal activity | Certain trifluoromethylaniline derivatives serve as intermediates for pesticides. nih.gov |

Q & A

Basic: What are the established synthetic routes for 4-(2-Benzylphenoxy)-3-(trifluoromethyl)aniline?

A common approach involves coupling 2-benzylphenol with a halogenated 3-(trifluoromethyl)aniline derivative via nucleophilic aromatic substitution. For example, a tert-butyl carbamate-protected intermediate can be deprotected using HCl/1,4-dioxane to yield the free aniline group . Alternatively, Ullmann-type coupling under catalytic conditions (e.g., CuI, K₂CO₃) may enhance regioselectivity for the phenoxy linkage. Solvent choice (e.g., DMF or DMSO) and base selection (e.g., Cs₂CO₃) are critical for optimizing yield and purity .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons near the trifluoromethyl group exhibit downfield shifts due to electron-withdrawing effects) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (253.22 g/mol) and isotopic patterns from fluorine .

- HPLC : Assess purity (>97% in commercial samples) and monitor reaction progress .

Basic: What are the primary reactivity trends of the trifluoromethyl and benzylphenoxy groups?

- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect directs electrophilic substitution to the para position relative to the aniline group. It also stabilizes intermediates in cross-coupling reactions .

- Benzylphenoxy : The ether oxygen donates electron density, activating the adjacent aromatic ring for electrophilic attack. The benzyl group may undergo hydrogenolysis under catalytic hydrogenation conditions .

Advanced: How do electronic effects of substituents influence regioselectivity in further functionalization?

The CF₃ group deactivates the aniline ring, making substitutions on the benzylphenoxy ring more favorable. For example:

- Nitration : Occurs preferentially at the para position of the benzylphenoxy ring due to its electron-rich nature.

- Suzuki coupling : The benzylphenoxy ring’s activation allows for efficient cross-coupling with boronic acids. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in tubulin-binding assays (e.g., IC₅₀ variations) may arise from:

- Solubility differences : The trifluoromethyl group enhances lipophilicity, requiring optimized DMSO concentrations in cell-based assays.

- Metabolite interference : Phase I metabolism (e.g., hydroxylation of the benzyl group) can generate active/inactive derivatives. LC-MS/MS metabolite profiling is recommended to clarify bioactivity .

Advanced: How is computational chemistry applied to study interactions between this compound and biological targets?

- Molecular docking : Predicts binding affinity to tubulin or kinases by simulating interactions with key residues (e.g., Val³¹⁵ in β-tubulin).

- MD simulations : Assess stability of ligand-protein complexes over time, highlighting critical hydrogen bonds with the aniline NH₂ group .

Advanced: What methodological challenges arise in scaling up the synthesis, and how are they addressed?

- Purification : Column chromatography struggles with large-scale separation due to similar polarities of byproducts. Recrystallization in hexane/ethyl acetate improves yield .

- Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) reduce costs and metal contamination in coupling steps .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Acidic conditions : The aniline group protonates, increasing solubility but risking decomposition via hydrolysis. Stability studies (e.g., 24-hour exposure to pH 1–13) guide buffer selection .

- Thermal stability : DSC/TGA analysis shows decomposition above 200°C, requiring low-temperature storage for long-term use .

Advanced: What are the implications of fluorine-specific interactions in medicinal chemistry applications?

The CF₃ group enhances metabolic stability and membrane permeability. However, its strong electronegativity may reduce binding entropy. Isothermal titration calorimetry (ITC) quantifies these trade-offs by measuring ΔH and ΔS of target binding .

Advanced: How do isotopic labeling (e.g., ¹⁹F NMR) and advanced spectroscopy aid in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.